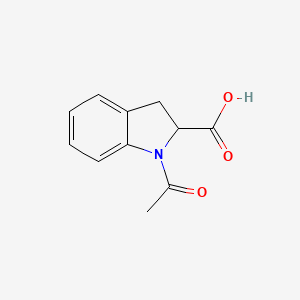

N-Acetylindoline-2-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMIMMRKTFZDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335392 | |

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82923-75-9 | |

| Record name | 1-Acetyl-2-indolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Derivatization, and Conformational Analysis

Reactions at the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions such as esterification, where it reacts with an alcohol in the presence of an acid catalyst to form the corresponding ester. It can also be converted to an acid chloride using reagents like thionyl chloride, which is a versatile intermediate for the synthesis of amides and other derivatives.

Reactions at the N-Acetyl Group

The N-acetyl group is relatively stable under many conditions. However, it can be removed (deacylated) under acidic or basic conditions to yield indoline-2-carboxylic acid. This deprotection step is often necessary in the synthesis of more complex molecules.

Synthesis of Key Derivatives

The ability to modify both the carboxylic acid and the N-acetyl groups allows for the synthesis of a wide range of derivatives. For instance, the carboxylic acid can be coupled with amines to form amides, a reaction that is fundamental in peptide synthesis. The modification of the N-acetyl group or its replacement with other protecting groups allows for the strategic construction of complex molecular architectures.

Biological and Pharmacological Research Perspectives

Role as a Proline Analogue

This compound is considered a constrained analogue of the amino acid proline. Proline plays a crucial role in determining the three-dimensional structure of proteins due to the conformational rigidity of its pyrrolidine (B122466) ring. The fusion of a benzene (B151609) ring to the pyrrolidine ring in this compound further restricts its conformational freedom, making it a valuable tool for studying and controlling peptide and protein structures.

Research Applications

A key area of research is the impact of incorporating this compound into peptide chains. Studies have shown that this residue has a remarkable tendency to favor a cis-amide bond conformation, particularly in polar solvents. acs.orgresearchgate.net This is in contrast to proline, which generally prefers a trans-amide bond. This distinct conformational preference allows researchers to design peptides with specific, predictable secondary structures.

| Solvent | Cis/Trans Ratio of Ac-(2S)-Ind-OMe |

| CDCl₃ | 45:55 |

| Acetone-d₆ | 65:35 |

| Acetonitrile-d₃ | 70:30 |

| DMSO-d₆ | 80:20 |

| Methanol-d₄ | 85:15 |

Table 3: Solvent-dependent cis/trans isomer ratio of the amide bond in Methyl (S)-1-acetylindoline-2-carboxylate (Ac-(2S)-Ind-OMe) at 25°C, demonstrating the preference for the cis conformation in more polar solvents. researchgate.net

The ability of this compound to induce specific folds in peptide chains is being harnessed to create biomimetic compounds. These are synthetic molecules that mimic the structure and function of natural biological molecules like proteins. By strategically placing this compound residues within a peptide sequence, scientists can design foldamers—artificial oligomers that adopt well-defined three-dimensional structures. This has potential applications in the development of new therapeutics and catalysts. Research has demonstrated that even a dimer of this compound, Ac-((2S)-Ind)₂-OMe, shows a strong preference for the cis,cis conformation in polar solvents, highlighting its potent structure-directing properties. acs.org

The unique conformational behavior of this compound extends to the design of novel materials. By incorporating this building block into polymers, it is possible to create materials with precisely controlled architectures at the molecular level. This could lead to the development of new hydrogels, liquid crystals, and other advanced materials with tailored physical and chemical properties. The predictable folding patterns induced by this compound offer a powerful strategy for programming the self-assembly of macromolecules into functional materials. researchgate.net

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization in Research

Spectroscopic techniques are fundamental in the elucidation of the chemical structure of N-Acetylindoline-2-carboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) is typically observed as a singlet at a downfield chemical shift, often around 12 δ. openstax.org This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and is concentration and solvent-dependent due to hydrogen bonding. openstax.org Protons on the carbon atom adjacent to the carboxylic acid typically appear in the 2-3 ppm range. libretexts.org The protons of the acetyl group (CH₃) would present a characteristic singlet, while the protons on the indoline (B122111) ring would show complex splitting patterns due to their specific chemical environments and coupling interactions.

¹³C NMR spectroscopy provides complementary information. The carbon atom of the carboxyl group (–COOH) resonates in the range of 165 to 185 δ. openstax.org The carbonyl carbon of the acetyl group would also be found in the downfield region, typically between 160-180 ppm. libretexts.org The carbons of the indoline ring would appear at distinct chemical shifts, reflecting their electronic environments within the aromatic and saturated portions of the ring system. The use of chiral solvating agents, such as those derived from BINOL, can be employed in NMR to differentiate between the enantiomers of chiral carboxylic acids by inducing separate signals for the (R) and (S) forms. nih.gov

Table 1: Representative NMR Data for Carboxylic Acid Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10-12 |

| ¹H | α-Proton (to COOH) | 2-3 |

| ¹³C | Carboxylic Acid (-COOH) | 165-185 |

| ¹³C | Carbonyl (C=O) | 160-180 |

Note: The exact chemical shifts for this compound will depend on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O–H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. openstax.org This broadness is a result of extensive hydrogen bonding between the carboxylic acid molecules. openstax.orgcore.ac.uk The carbonyl (C=O) stretching vibration of the carboxylic acid group appears as a strong, sharp band between 1710 and 1760 cm⁻¹. openstax.org Dimeric, hydrogen-bonded carboxylic acids usually absorb around 1710 cm⁻¹. openstax.org

Additionally, the IR spectrum of this compound would exhibit a strong absorption for the amide carbonyl (C=O) of the N-acetyl group, typically in the range of 1650-1800 cm⁻¹. libretexts.orgcore.ac.uk The N–H stretching of the indoline nitrogen, if not fully acetylated, would appear in the 3200-3600 cm⁻¹ region. core.ac.uk C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are also expected in the 2800-3100 cm⁻¹ range. libretexts.orgpressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1710-1760 | Strong |

| Amide | C=O stretch | 1650-1800 | Strong |

| Alkane | C–H stretch | 2850-2960 | Strong |

| Aromatic | C–H stretch | 3000-3100 | Weak to Medium |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of this compound. For compounds containing nitrogen, the nitrogen rule can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight. libretexts.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purity assessment and the separation of enantiomers. nih.gov For chiral molecules like this compound, chiral HPLC is the method of choice for determining enantiomeric excess (% ee). tcichemicals.com

This is achieved by using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com The choice of CSP is critical and often involves polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives. nih.gov The mobile phase composition, typically a mixture of solvents like hexane, ethanol, or isopropanol, is optimized to achieve the best separation. mdpi.com Anion-exchange type CSPs have also been shown to be effective for the separation of acidic compounds. chiraltech.com

The separated enantiomers are detected as they elute from the column, and the area under each peak in the chromatogram is proportional to the amount of that enantiomer present, allowing for the calculation of enantiomeric purity. tcichemicals.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. reddit.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent).

The different components of the reaction mixture will travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separated spots. Carboxylic acids can sometimes exhibit "tailing" on silica gel TLC plates due to strong interactions. researchgate.net This can often be mitigated by adding a small amount of a polar solvent like acetic acid or formic acid to the mobile phase. researchgate.net By comparing the spots of the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. reddit.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to construct a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy. This provides an unambiguous depiction of the molecule's conformation and its intermolecular interactions, such as hydrogen bonding, in the solid state.

While specific X-ray crystallographic data for this compound is not prominently available in the surveyed literature, studies on analogous compounds like indole-2-carboxylic acid (I2CA) and its derivatives offer insight into the analyses that would be performed. nih.govmdpi.com For instance, the crystallographic analysis of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, revealed that it crystallizes in the monoclinic P2₁/c space group. mdpi.com In its crystal lattice, molecules form cyclic dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups (O–H⋯O). mdpi.com

A hypothetical crystallographic study on this compound would aim to establish similar parameters. Key areas of investigation would include the planarity of the indoline ring system, the conformation of the N-acetyl group relative to the ring, and the orientation of the carboxylic acid substituent. The data would also reveal the network of intermolecular hydrogen bonds, which governs the crystal packing.

Table 1: Representative Data from a Crystallographic Analysis This table illustrates the type of parameters that would be obtained from an X-ray diffraction study of this compound. The values are hypothetical and shown for demonstrative purposes.

| Parameter | Hypothetical Value/Description | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Z (Molecules per Unit Cell) | 4 | Indicates the number of molecules in one unit cell. |

| Hydrogen Bonding Motif | Dimer formation via R²₂(8) graph set (carboxyl-carboxyl) | Describes the primary intermolecular interactions holding the structure together. |

| Key Torsion Angle | C(ring)-N-C(acetyl)-O(acetyl) | Determines the rotational conformation of the N-acetyl group. |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate molecular properties and behaviors that may be difficult to study experimentally. Through quantum mechanics (QM) and molecular mechanics (MM), researchers can model molecular structures, predict relative energies of different states, and simulate reaction pathways.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to quantify their relative energies. For a flexible molecule like this compound, rotation around single bonds—such as the N-C bond of the acetyl group and the C-C bond of the carboxylic acid group—gives rise to multiple conformers.

Computational studies on similar functional groups, such as the carboxylic acid in acetic acid, have shown that the energy difference between conformers can be subtle and influenced by the environment. nih.gov For a carboxylic acid, two primary planar conformations exist: a lower-energy syn form and a higher-energy anti form. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), can predict the energy barrier for rotation between these forms. nih.gov

A computational analysis of this compound would involve:

Geometry Optimization: Starting from various initial geometries, the structure is computationally relaxed to find local energy minima on the potential energy surface.

Potential Energy Surface (PES) Scan: Key dihedral angles are systematically rotated to map the energy landscape and identify all stable conformers and the transition states that separate them.

Solvation Modeling: Since conformation can change in solution, computational models often include the effects of a solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). ed.ac.uk

Table 2: Illustrative Computational Data for Conformational Analysis This table shows the kind of results a DFT study (e.g., at the B3LYP/6-31G* level of theory) on this compound might yield. Data is for illustrative purposes.

| Conformer | Dihedral Angle (O=C–O–H) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (syn carboxyl, trans amide) | ~0° | 0.00 (Reference) | ~95% |

| B (anti carboxyl, trans amide) | ~180° | 2.5 | ~1% |

| C (syn carboxyl, cis amide) | ~0° | 4.0 | <1% |

Computational chemistry is crucial for elucidating reaction mechanisms by identifying the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a relevant reaction could be the hydrolysis of the amide bond. The mechanism for such a nucleophilic acyl substitution generally proceeds through a tetrahedral intermediate. libretexts.org Computational modeling can provide detailed insights into this process:

Reactant and Product Optimization: The geometries and energies of the starting materials and final products are calculated.

Transition State Search: Sophisticated algorithms are used to find the saddle point geometry of the transition state connecting reactants and the tetrahedral intermediate. Vibrational frequency analysis is used to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactant and product (or intermediate), confirming that the correct TS has been found.

Kinetic models and analyses, such as Hammett plots derived from studying derivatives with different electronic substituents, can be computationally simulated to support proposed mechanisms. nih.govrsc.org While specific mechanistic studies on this compound are not detailed in the searched literature, the established methodologies are fully applicable to understanding its reactivity. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of N-acetylindoline-2-carboxylic acid often involves multiple steps, including the Fischer indole (B1671886) cyclization of a 2-phenylhydrazone propionic acid derivative, followed by N-acetylation and reduction of the indole to an indoline (B122111). googleapis.com While effective, these methods can be resource-intensive and may utilize hazardous reagents. Future research is directed towards developing more efficient and environmentally friendly synthetic strategies.

Key goals for future synthetic methodologies include:

Reducing the number of synthetic steps: Streamlining the synthesis to a one-pot or tandem reaction sequence would significantly improve efficiency and reduce waste.

Utilizing greener solvents and catalysts: Replacing traditional solvents and catalysts with more sustainable alternatives, such as water, ionic liquids, or biocatalysts, is a major focus.

Improving stereoselectivity: For applications where a specific enantiomer is required, developing highly stereoselective synthetic methods is crucial to avoid the need for chiral resolution, which can be a costly and inefficient process. google.com

One approach being explored is the use of enzymatic reactions to achieve high enantioselectivity in the synthesis of the indoline-2-carboxylic acid core. Biocatalysis offers the potential for mild reaction conditions and high specificity, aligning with the principles of green chemistry.

Exploration of Novel Biological Targets and Mechanisms of Action

While the indoline-2-carboxylic acid scaffold has shown promise in various therapeutic areas, a comprehensive understanding of its biological targets and mechanisms of action is still evolving. Derivatives of the related indole-2-carboxylic acid have been investigated for their potential as HIV-1 integrase inhibitors and as partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.comnih.govsigmaaldrich.com

Future research will focus on:

Identifying novel protein targets: Utilizing techniques like affinity chromatography and proteomics to identify the specific cellular proteins that interact with this compound and its analogs.

Elucidating signaling pathways: Investigating how these compounds modulate cellular signaling pathways to exert their biological effects. For example, some derivatives have been studied for their ability to inhibit nuclear factor-kappaB (NF-κB) activity. researchgate.net

Exploring new therapeutic areas: Screening this compound derivatives against a wider range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Recent studies have shown that certain indole-based compounds exhibit anti-proliferative activity against cancer cell lines. mdpi.com

The development of more potent and selective analogs will be guided by a deeper understanding of the structure-activity relationships (SAR) of this compound class.

Application in Supramolecular Chemistry and Material Science

The unique structural features of this compound, including its rigid bicyclic core and the presence of hydrogen bond donors and acceptors, make it an attractive building block for supramolecular assemblies and advanced materials.

Potential applications in this area include:

Self-assembling systems: Designing derivatives that can self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or gels, through non-covalent interactions. These materials could have applications in drug delivery, tissue engineering, and catalysis.

Molecular recognition: Utilizing the chiral nature of this compound to develop sensors or chiral selectors for the recognition and separation of other chiral molecules.

Functional materials: Incorporating the this compound moiety into polymers or other materials to impart specific properties, such as optical activity, thermal stability, or biological compatibility.

The ability to tune the properties of these materials by modifying the substituents on the indoline ring offers a high degree of control over their final form and function.

Integration with High-Throughput Screening and Computational Drug Discovery

The advent of high-throughput screening (HTS) and computational drug discovery has revolutionized the process of identifying and optimizing new drug candidates. nih.govbeilstein-journals.orgjfda-online.com These technologies are being increasingly applied to the study of this compound and its derivatives.

Future research in this area will involve:

Virtual screening of large compound libraries: Using computational docking and molecular dynamics simulations to screen vast virtual libraries of this compound analogs against known and novel biological targets. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing predictive models that correlate the structural features of these compounds with their biological activity. nih.gov These models can guide the design of more potent and selective derivatives.

De novo drug design: Employing computational algorithms to design novel this compound derivatives with optimized binding affinity and pharmacokinetic properties. nih.gov

The integration of these computational approaches with experimental validation will accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing racemic N-Acetylindoline-2-carboxylic acid?

The compound is synthesized via a two-step process:

- Step 1 : N-Acetylation of indole-2-carboxylic acid using acetic anhydride or acetyl chloride under reflux conditions.

- Step 2 : Catalytic hydrogenation of the acetylated indole derivative (e.g., using palladium on carbon or Raney nickel) to reduce the indole ring to indoline . Characterization typically involves NMR, IR, and HPLC to confirm structural integrity and purity.

Q. How is optical purity assessed in resolved this compound enantiomers?

Optical purity is determined via polarimetry by measuring the specific rotation ([α]D) of the liberated free acid. For example:

- L-enantiomer: [α]D²⁵ = -135.6° (c = 1 in ethanol) .

- D-enantiomer: Comparable magnitude with opposite sign. Results are compared against literature values or chiral HPLC traces to confirm enantiomeric excess (ee).

Advanced Research Questions

Q. What methodological improvements enhance the efficiency of enantiomeric resolution using α-amino-ε-caprolactam?

Key optimizations include:

- Solvent selection : Water outperforms alcohols (e.g., ethanol) in yield (35.7% vs. 29.0%) and optical purity due to improved salt precipitation .

- Resolving agent ratio : A molar ratio of 0.5–0.9 equivalents of α-amino-ε-caprolactam per equivalent of racemic substrate minimizes waste while maximizing diastereomeric salt formation .

- Temperature control : Fractional crystallization at 0–80°C ensures selective precipitation. Seeding with pre-formed diastereomeric salt crystals accelerates nucleation .

Q. How do contradictions in enantiomeric yield data arise across resolution methods, and how can they be resolved?

Discrepancies often stem from:

- Resolving agent variability : For example, α-amino-ε-caprolactam (yield: 35.7% ) vs. camphorsulfonic acid (lower yields reported in WO2006053440 ).

- Solvent polarity : Hydrophilic solvents like water favor L-enantiomer precipitation, while alcohols may alter solubility equilibria .

- Substrate enantiomeric ratio : Pre-existing D/L imbalances in the racemate require adjusted resolving agent stoichiometry . Resolution strategy : Systematic replication under controlled conditions (solvent, temperature, agent ratio) with ee validation via chiral chromatography.

Q. What experimental protocols validate the utility of this compound in synthesizing bioactive derivatives?

The L-enantiomer is hydrolyzed to L-indoline-2-carboxylic acid (e.g., refluxing in 2 N HCl for 3 hours), a precursor to antihypertensive agents like 1-carboxyalkanoyl-L-indoline-2-carboxylic acids. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.